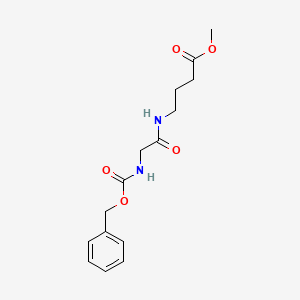

Methyl 4-(2-(((benzyloxy)carbonyl)amino)acetamido)butanoate

Description

Properties

IUPAC Name |

methyl 4-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-21-14(19)8-5-9-16-13(18)10-17-15(20)22-11-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,16,18)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRUKIPCGGOGGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCNC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cbz Protection of Glycine

Glycine reacts with benzyl chloroformate under basic conditions (e.g., aqueous NaHCO₃ or NaOH) to form N-benzyloxycarbonyl glycine (Cbz-glycine). This step employs a biphasic solvent system (dioxane/water) to enhance reactivity. The Cbz group confers stability during subsequent reactions while remaining cleavable via hydrogenolysis.

Reaction Conditions :

Activation of Cbz-Glycine

The carboxyl group of Cbz-glycine is activated for nucleophilic attack using carbodiimides (e.g., EDCl) with hydroxybenzotriazole (HOBt) to prevent side reactions. This generates a reactive O-acylisourea intermediate, facilitating efficient amide bond formation.

Reaction Conditions :

-

Reagents : Cbz-glycine (1.0 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv).

-

Solvent : Anhydrous DMF or DCM.

-

Temperature : 0°C → room temperature, 12–24 hours.

Coupling with 4-Aminobutanoic Acid Methyl Ester

The activated Cbz-glycine reacts with 4-aminobutanoic acid methyl ester, forming the target amide bond. Triethylamine (TEA) neutralizes HCl generated during coupling, maintaining reaction efficiency.

Reaction Conditions :

-

Reagents : Activated Cbz-glycine (1.0 equiv), 4-aminobutanoic acid methyl ester (1.2 equiv), TEA (2.0 equiv).

-

Solvent : DCM or THF.

-

Temperature : Room temperature, 6–12 hours.

Alternative Synthetic Routes

Nitro Group Reduction Pathway

A nitro intermediate, methyl 4-(2-nitroacetamido)butanoate, can be synthesized via conjugate addition of nitroethane to a dehydroalanine derivative. Subsequent reduction (e.g., H₂/Pd-C) yields the primary amine, which undergoes Cbz protection:

Optimization of Reaction Conditions

Solvent and Base Selection

Temperature and Time

-

Low temperatures (0–5°C) suppress racemization during activation.

-

Extended reaction times (12–24 hours) ensure complete conversion in coupling steps.

Analytical Characterization

Spectral Data

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(((benzyloxy)carbonyl)amino)acetamido)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or the acetamido group to an amine.

Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-(2-(((benzyloxy)carbonyl)amino)acetamido)butanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a prodrug or in drug delivery systems.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(((benzyloxy)carbonyl)amino)acetamido)butanoate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can be cleaved under certain conditions, releasing the active aminoacetamido moiety. This moiety can then interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-(2-(((benzyloxy)carbonyl)amino)acetamido)pentanoate: Similar structure but with a pentanoate ester instead of butanoate.

Ethyl 4-(2-(((benzyloxy)carbonyl)amino)acetamido)butanoate: Similar structure but with an ethyl ester instead of methyl ester.

Uniqueness

Methyl 4-(2-(((benzyloxy)carbonyl)amino)acetamido)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyloxycarbonyl protection group is particularly useful in synthetic chemistry for protecting amino groups during multi-step syntheses.

Biological Activity

Methyl 4-(2-(((benzyloxy)carbonyl)amino)acetamido)butanoate, with the CAS number 33062-43-0 and molecular formula C15H20N2O5, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and implications in therapeutic applications.

- Molecular Weight : 308.33 g/mol

- Purity : >95%

- Structural Formula : Chemical Structure

Methyl 4-(2-(((benzyloxy)carbonyl)amino)acetamido)butanoate acts primarily through modulation of enzymatic pathways and cellular signaling mechanisms. It is hypothesized to interact with specific receptors or enzymes, potentially influencing metabolic processes that are crucial for cell proliferation and survival.

1. Antitumor Activity

Research indicates that this compound exhibits antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

2. Anti-inflammatory Effects

Methyl 4-(2-(((benzyloxy)carbonyl)amino)acetamido)butanoate has shown promise in reducing inflammation markers in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

3. Neuroprotective Properties

There is emerging evidence that this compound may offer neuroprotective effects, particularly in models of neurodegenerative diseases. It may help mitigate oxidative stress and promote neuronal survival.

Case Studies and Research Findings

Safety and Toxicology

Preliminary toxicological assessments suggest that Methyl 4-(2-(((benzyloxy)carbonyl)amino)acetamido)butanoate has a favorable safety profile at therapeutic doses. Further studies are required to establish comprehensive safety data, including long-term effects and potential side effects.

Q & A

Q. How should researchers address discrepancies in NMR data between batches of synthesized compound?

- Methodology : Verify deuterated solvent purity and calibration of NMR spectrometers. Use spiking experiments with authentic standards to confirm peak assignments. If impurities persist, employ preparative HPLC to isolate the main product and re-analyze .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.